molecular formula C11H10Br2N2O B2828992 2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide CAS No. 2094465-46-8

2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide

Cat. No.: B2828992
CAS No.: 2094465-46-8
M. Wt: 346.022
InChI Key: VRVDUSQNMSEXDQ-UHFFFAOYSA-N
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Description

2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide is a synthetic organic compound characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring, an ethyl group, and a prop-2-yn-1-yl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide typically involves the following steps:

    Bromination: The starting material, pyridine-4-carboxamide, is brominated at the 2 and 6 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Alkylation: The dibrominated pyridine-4-carboxamide is then subjected to alkylation with ethyl iodide and prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the ethyl and prop-2-yn-1-yl groups to the nitrogen atom of the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of different functional groups.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (potassium carbonate, sodium hydride).

    Oxidation and Reduction: Oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, copper(I) iodide, and bases (triethylamine, diisopropylethylamine).

Major Products Formed

    Substitution Reactions: Substituted pyridine-4-carboxamides with various functional groups replacing the bromine atoms.

    Oxidation and Reduction: Alcohols, ketones, or alkenes depending on the specific reaction conditions.

    Coupling Reactions: Biaryl or alkenyl derivatives with extended conjugation.

Scientific Research Applications

2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

    2,6-dibromo-N-methyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

2,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide is unique due to the combination of its brominated pyridine ring and the presence of both ethyl and prop-2-yn-1-yl groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

2,6-dibromo-N-ethyl-N-prop-2-ynylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2O/c1-3-5-15(4-2)11(16)8-6-9(12)14-10(13)7-8/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDUSQNMSEXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#C)C(=O)C1=CC(=NC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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